Product packaging for 2-Bromo-6-nitrobenzo[d]oxazole(Cat. No.:)

2-Bromo-6-nitrobenzo[d]oxazole

Cat. No.: B12876196
M. Wt: 243.01 g/mol
InChI Key: PSZZHWZQUDRHTC-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrobenzo[d]oxazole (CAS 1803843-24-4) is a chemical compound with the molecular formula C 7 H 3 BrN 2 O 3 and a molecular weight of 243.01 g/mol . This benzo[d]oxazole derivative serves as a versatile synthetic intermediate and key building block in medicinal chemistry and organic synthesis, particularly for constructing complex heterocyclic systems. The nitro group at the 6-position acts as a powerful electron-withdrawing group, significantly activating the aromatic ring for nucleophilic aromatic substitution (S N Ar) reactions . This property is exploited in synthetic routes to fuse the benzo[d]oxazole ring system to other aromatic scaffolds, a transformation valuable for creating diverse chemical libraries for biological screening . The bromine atom at the 2-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to introduce a wide array of substituents. The benzo[d]oxazole core is a privileged structure in drug discovery, found in compounds exhibiting a range of biological activities. This structural motif is present in molecules studied for their potential as anticancer agents, antibiotics, and anti-inflammatory drugs . Researchers value this specific nitro- and bromo-functionalized derivative for its utility in generating novel compounds for probing biological mechanisms and identifying new therapeutic leads. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrN2O3 B12876196 2-Bromo-6-nitrobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrN2O3

Molecular Weight

243.01 g/mol

IUPAC Name

2-bromo-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H

InChI Key

PSZZHWZQUDRHTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Nitrobenzo D Oxazole

Strategies for Regioselective Functionalization of the Benzo[d]oxazole Core

Regioselective functionalization is crucial for introducing substituents at the desired positions on the benzoxazole (B165842) scaffold. The electron-poor nature of the benzoxazole ring system dictates the strategy for electrophilic substitution reactions like halogenation and nitration.

One viable pathway to 2-Bromo-6-nitrobenzo[d]oxazole involves the stepwise introduction of the nitro and bromo groups onto the benzoxazole ring. The order of these steps is critical and is governed by the directing effects of the substituents.

A common approach begins with the nitration of the benzoxazole core. Electrophilic nitration of benzoxazole, typically using a mixture of nitric acid and sulfuric acid, predominantly occurs at the C6-position. globalresearchonline.net This regioselectivity is attributed to the electronic properties of the heterocyclic system. Once 6-nitrobenzo[d]oxazole is formed, the next step is the introduction of a bromine atom at the C2-position. The C2-hydrogen of the oxazole (B20620) ring is known to be acidic and can be removed by a strong base, followed by quenching with an electrophilic bromine source. Alternatively, radical bromination using reagents like N-bromosuccinimide (NBS) under specific conditions can also target the C2-position.

An alternative sequence would involve the initial bromination of benzoxazole to yield 2-bromobenzoxazole, followed by nitration. The bromo group at the C2-position would then influence the position of the incoming nitro group during electrophilic substitution.

One-pot syntheses offer an efficient alternative by combining multiple reaction steps in a single procedure, thereby avoiding the isolation of intermediates. In the context of benzoxazole synthesis, this often involves the reaction of a 2-aminophenol (B121084) derivative with a carbonyl compound or its equivalent, followed by in-situ cyclization and dehydration. organic-chemistry.org

Precursor Design and Synthesis for this compound

The most reliable and widely employed strategy for synthesizing substituted benzoxazoles involves the cyclization of corresponding ortho-substituted aminophenol precursors. This approach allows for the precise placement of substituents on the benzene (B151609) ring prior to the formation of the oxazole heterocycle.

The key precursor for the synthesis of the 6-nitro moiety of the target molecule is 2-amino-5-nitrophenol (B90527). The synthesis of this precursor is a well-established multi-step process that begins with a more common starting material, o-aminophenol. researchgate.netnih.gov

The process typically involves three main steps:

Cyclocondensation: o-Aminophenol is reacted with urea (B33335) or acetic anhydride (B1165640) to form a benzoxazolone or 2-methylbenzoxazole (B1214174) intermediate, respectively. researchgate.netnih.gov This step protects the amino and hydroxyl groups.

Nitration: The intermediate is then subjected to nitration using a mixture of nitric and sulfuric acid. The nitration occurs regioselectively to yield the 6-nitrobenzoxazolone intermediate. researchgate.netchemicalbook.com

Hydrolysis: The final step is the hydrolysis of the nitro-intermediate under alkaline or acidic conditions to open the oxazole ring, yielding the desired 2-amino-5-nitrophenol. researchgate.net

This precursor, with the nitro group correctly positioned, serves as the foundational building block for subsequent cyclization to form the 6-nitrobenzo[d]oxazole core.

An alternative to building the molecule from a fully substituted precursor is to start with a simpler, readily available benzoxazole intermediate and add the required functional groups in a stepwise fashion. A logical pathway begins with the synthesis of 6-nitrobenzo[d]oxazole.

This intermediate is synthesized by the cyclization of the previously described precursor, 2-amino-5-nitrophenol. The cyclization can be achieved by reacting it with various reagents that provide the C2 carbon, such as triethyl orthoformate or formic acid, often in the presence of an acid catalyst like polyphosphoric acid (PPA).

Once 6-nitrobenzo[d]oxazole is obtained, the final step is the regioselective bromination at the C2 position. This transformation can be challenging but is achievable through several methods. One approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions. The C2 position is particularly susceptible to such reactions. Another method involves deprotonation of the C2-H with a strong base followed by reaction with an electrophilic bromine source like Br₂ or CBr₄.

Optimization of Reaction Conditions and Efficiency

The efficiency of the synthetic pathways to this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters include temperature, reaction time, solvent, and choice of catalyst or reagents.

The following table summarizes the optimized conditions for the synthesis of 2-amino-5-nitrophenol from o-aminophenol and urea researchgate.net:

StepReagentsMolar Ratio (o-aminophenol:urea)TemperatureTimeYield
Cyclocondensationo-Aminophenol, Urea1.00 : 1.05115°C1.5 h-
NitrationHNO₃, H₂SO₄-40°C2.0 h-
Alkaline HydrolysisNaOH or other base-105°C2.5 h-
Overall ~80%

Table 1: Optimized Reaction Conditions for 2-Amino-5-nitrophenol Synthesis.

For the subsequent cyclization to 6-nitrobenzo[d]oxazole and the final bromination step, optimization is key to maximizing yield and purity. In the bromination of the 6-nitrobenzo[d]oxazole intermediate, factors such as the choice of brominating agent (e.g., NBS vs. Br₂), the solvent, and the reaction temperature must be carefully controlled to ensure regioselectivity for the C2 position and to prevent side reactions. For instance, using a mild brominating agent like NBS can offer higher selectivity compared to elemental bromine. researchgate.net

Role of Solvents and Temperature Control

The choice of solvent and precise temperature control are paramount in the synthesis of polysubstituted benzoxazoles like this compound. The solvent must be inert to the reactants and capable of facilitating the reaction, often by providing a suitable medium for the solubility of starting materials and intermediates. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently employed in benzoxazole synthesis due to their ability to promote the necessary cyclization and dehydration steps.

Temperature control is critical to manage the reaction rate and minimize the formation of side products. For the cyclization of substituted 2-aminophenols, reaction temperatures can range from ambient to elevated temperatures, often under reflux conditions. acs.org The presence of the electron-withdrawing nitro group on the precursor may influence the nucleophilicity of the amino and hydroxyl groups, potentially requiring more forcing conditions to drive the cyclization to completion. However, excessively high temperatures can lead to decomposition or unwanted side reactions. For instance, in related syntheses of substituted benzoxazoles, temperatures are carefully controlled, with some reactions proceeding at room temperature while others require heating up to 130°C to achieve optimal results. acs.org

A study on the synthesis of 2-aminobenzoxazoles from o-aminophenols highlights the use of 1,4-dioxane (B91453) at reflux, indicating that ethereal solvents can also be effective. nih.gov The optimization of reaction conditions often involves screening various solvents and temperatures to find the ideal balance for the specific substrate.

Catalyst Systems for Enhanced Selectivity and Yields

Catalysis plays a crucial role in modern organic synthesis, and the formation of the benzoxazole ring is no exception. A variety of catalyst systems, including Brønsted and Lewis acids, as well as transition metals, have been developed to enhance the efficiency, selectivity, and yield of benzoxazole synthesis.

For the cyclization of o-aminophenols, acid catalysts are commonly used to promote the dehydration step. Brønsted acids like p-toluenesulfonic acid (p-TsOH) and strong mineral acids can be effective. acs.org Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), have also been shown to activate the electrophilic partner in the reaction, facilitating the initial condensation with the aminophenol. acs.org

Transition metal catalysts, particularly those based on copper and palladium, have gained prominence in benzoxazole synthesis. Copper iodide (CuI), often in combination with a Brønsted acid, has been successfully used in the cyclization of 2-aminophenols with β-diketones, a reaction that tolerates a range of substituents including bromo and nitro groups. acs.org Copper(II) oxide nanoparticles have also been employed as a heterogeneous and recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives, offering a more environmentally friendly approach. organic-chemistry.org Palladium catalysts are typically utilized in cross-coupling reactions to construct the benzoxazole core from different precursors. ijpbs.com

The selection of the catalyst system for the synthesis of this compound would depend on the specific synthetic route chosen. For a classical cyclization of a substituted 2-aminophenol, a Brønsted or Lewis acid catalyst would be a logical starting point.

Purification Techniques for High-Purity Product Isolation

The isolation of a high-purity product is a critical final step in any synthetic sequence. For substituted benzoxazoles, including halogenated and nitro-containing derivatives, standard purification techniques such as recrystallization and column chromatography are routinely employed.

Column chromatography using silica (B1680970) gel as the stationary phase is a versatile and widely used method for the purification of organic compounds. The choice of eluent, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is optimized to achieve good separation of the desired product from any unreacted starting materials, intermediates, or byproducts. The polarity of this compound, influenced by the bromo and nitro groups, would dictate the optimal solvent system for effective chromatographic separation.

Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent mixture at different temperatures. The crude product is dissolved in a hot solvent, and upon cooling, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. The selection of an appropriate recrystallization solvent is crucial for achieving high recovery and purity.

Advanced Synthetic Approaches

In addition to classical synthetic methods, advanced approaches such as electrochemical synthesis and green chemistry strategies are being increasingly explored for the construction of heterocyclic compounds like benzoxazoles. These methods offer potential advantages in terms of efficiency, selectivity, and environmental sustainability.

Electrochemical Synthesis Methods for Benzoxazole Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool in organic chemistry, often avoiding the need for harsh reagents and offering unique reactivity. In the context of benzoxazole synthesis, electrochemical methods have been developed that proceed under mild conditions.

One approach involves the electrochemical oxidative cyclization of anilides. This method utilizes common electrode materials and a simple constant current protocol to achieve the synthesis of benzoxazoles, tolerating various functional groups. rsc.org Another strategy employs the indirect electrochemical synthesis of benzoxazoles from imines using a redox mediator based on the iodine(I)/iodine(III) redox couple. acs.org This "ex-cell" approach is compatible with a range of redox-sensitive functional groups, including bromine. acs.org

Furthermore, the electrochemically promoted coupling of benzoxazoles with amines to form 2-aminobenzoxazoles has been demonstrated, utilizing catalytic quantities of a tetraalkylammonium halide as a redox catalyst. acs.org While a direct electrochemical synthesis of this compound has not been specifically reported, these existing methods for functionalized benzoxazoles suggest that an electrochemical route could be a viable and sustainable alternative to traditional chemical methods.

Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzoxazoles, several green approaches have been developed.

One notable example is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. A green and facile method for the synthesis of nitro heteroaromatics in water using potassium peroxymonosulfate (B1194676) (Oxone) has been reported, highlighting the potential for aqueous-based synthesis of nitro-substituted compounds. scribd.com The use of recyclable catalysts, such as copper(II) oxide nanoparticles, also aligns with the principles of green chemistry by minimizing waste. organic-chemistry.org

Solvent-free reaction conditions, often facilitated by microwave irradiation or ultrasonication, represent another green synthetic strategy. nih.gov These methods can lead to shorter reaction times, higher yields, and reduced energy consumption. For instance, a green method for the synthesis of benzoxazoles and benzothiazoles with moderate to good yields has been developed using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication. nih.gov The development of such green protocols for the synthesis of this compound would be a significant step towards more sustainable chemical manufacturing.

Reaction Mechanisms and Reactivity of 2 Bromo 6 Nitrobenzo D Oxazole

Influence of Substituents on Aromatic Reactivity

The substituents on the benzene (B151609) ring play a crucial role in modulating the electron density of the aromatic system, which in turn affects its reactivity towards both electrophilic and nucleophilic attack.

Electron-Withdrawing Effects of Bromine and Nitro Groups

Both the bromine atom and the nitro group are electron-withdrawing groups, significantly influencing the electronic character of the benzoxazole (B165842) ring. nih.gov

The nitro group (-NO₂) at the 6-position is a potent electron-withdrawing group through both inductive and resonance effects. nih.gov

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the pi electrons of the benzene ring onto its oxygen atoms, as depicted in its resonance structures. This delocalization creates regions of positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.

The combined electron-withdrawing effects of the bromine and nitro groups render the benzoxazole ring electron-deficient. This electronic characteristic is a key determinant of the compound's reactivity profile.

Directing Effects in Electrophilic Aromatic Substitution

While the electron-deficient nature of the 2-Bromo-6-nitrobenzo[d]oxazole ring makes electrophilic aromatic substitution (EAS) challenging, the directing effects of the existing substituents would determine the position of any potential incoming electrophile.

Nitro Group (-NO₂): As a strong deactivating group, the nitro group is a meta-director for electrophilic aromatic substitution. pressbooks.pub It deactivates the ortho and para positions more than the meta position, thus directing incoming electrophiles to the positions meta to it.

Bromo Group (-Br) and Oxazole (B20620) Ring: The oxazole ring itself influences the electron distribution. The directing influence of the fused heterocyclic system and the bromo substituent on the benzene part of the molecule is complex. Halogens are typically ortho, para-directors, albeit deactivating. libretexts.org

Nucleophilic Substitution Reactions

The electron-deficient nature of the this compound ring, particularly at the C2-position, makes it susceptible to nucleophilic substitution reactions.

Reactivity of the C2-Bromine Atom Towards Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The bromine atom at the C2-position is a good leaving group and its departure is facilitated by the electron-withdrawing nature of the benzoxazole ring system, which is further enhanced by the nitro group. This position is highly activated towards attack by nucleophiles.

Amines: Primary and secondary amines are expected to react readily with this compound to displace the bromide and form 2-amino-6-nitrobenzo[d]oxazole derivatives. The reaction is typically carried out in the presence of a base to neutralize the HBr formed.

Thiols: Thiolates (the conjugate bases of thiols) are excellent nucleophiles and are expected to react efficiently with this compound to yield 2-thioether-substituted 6-nitrobenzo[d]oxazoles. researchgate.net

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, can act as nucleophiles to replace the C2-bromine, leading to the formation of 2-alkoxy-6-nitrobenzo[d]oxazole ethers.

The general reactivity trend for nucleophilic aromatic substitution often follows the nucleophilicity of the attacking species.

NucleophileProduct TypeExpected Reactivity
Amines (R-NH₂)2-Amino-6-nitrobenzo[d]oxazoleHigh
Thiols (R-SH)2-(Alkyl/Aryl)thio-6-nitrobenzo[d]oxazoleHigh
Alkoxides (R-O⁻)2-Alkoxy-6-nitrobenzo[d]oxazoleModerate to High

This table represents expected reactivity based on general principles of nucleophilic aromatic substitution.

Mechanism and Stereochemistry of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution at the C2-position of this compound proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination mechanism. uomustansiriyah.edu.iqbyjus.com This is a two-step process:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom at the C2-position, which bears the bromine atom. This leads to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex . masterorganicchemistry.com The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative oxygen and nitrogen atoms of the oxazole ring and the nitro group. The presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the benzoxazole ring is restored by the departure of the bromide ion (leaving group). This step is typically fast.

Since the carbon at the site of substitution is sp² hybridized and the reaction proceeds through a planar intermediate before the final product is formed, there is no stereocenter at the C2-position to consider in terms of inversion or retention of configuration.

Reduction Reactions of the Nitro Group

The nitro group at the 6-position of this compound can be readily reduced to an amino group (-NH₂) using a variety of reducing agents. The reduction of a nitro group is a fundamental transformation in organic synthesis.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used and often clean method. The reaction is carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the chemoselective reduction of nitro groups.

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation might also lead to the reduction of other groups under certain conditions.

Reducing AgentTypical ConditionsProduct
H₂/Pd-CMethanol or Ethanol, room temperature6-Aminobenzo[d]oxazol-2-yl-bromide
Fe/HClReflux6-Aminobenzo[d]oxazol-2-yl-bromide
SnCl₂·2H₂OEthanol, reflux6-Aminobenzo[d]oxazol-2-yl-bromide

This table provides common conditions for the reduction of aromatic nitro groups and the expected product for this compound.

The resulting 6-aminobenzo[d]oxazole derivative is a valuable intermediate for further synthetic transformations, such as diazotization followed by substitution reactions, or acylation of the amino group.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a primary method for the reduction of the nitro group in this compound to an amino group, a crucial transformation for the synthesis of various derivatives. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source.

The mechanism of catalytic hydrogenation involves the adsorption of both the this compound molecule and hydrogen gas onto the surface of the metal catalyst. The nitro group is sequentially reduced, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final formation of the amino group. A critical aspect of this process is the potential for dehalogenation, where the bromine atom is also replaced by a hydrogen atom.

The chemoselectivity of the hydrogenation, favoring the reduction of the nitro group over the removal of the bromine atom, is a key consideration. This can often be controlled by careful selection of the catalyst, solvent, and reaction conditions. For instance, certain catalysts or the addition of catalyst poisons can suppress the hydrodebromination side reaction. The general pathway for the catalytic hydrogenation is illustrated below:

Table 1: Catalytic Hydrogenation of this compound

Reactant Catalyst Product
This compound Pd/C, H₂ 2-Bromo-6-aminobenzo[d]oxazole

Note: The table presents the primary product under conditions favoring selective nitro group reduction.

Metal Hydride Reductions

Metal hydrides are another class of reagents used for the reduction of the nitro group in this compound. The reactivity and selectivity of these reagents vary significantly.

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent and is generally not effective for the reduction of nitroarenes to amines under standard conditions. Its primary use is for the reduction of aldehydes and ketones. Therefore, NaBH₄ is not a suitable reagent for the direct conversion of this compound to its amino derivative.

Lithium aluminum hydride (LiAlH₄): In contrast, LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitroarenes. However, its high reactivity can lead to a lack of selectivity. In the case of this compound, LiAlH₄ can reduce the nitro group to an amino group. There is also a significant risk of reductive cleavage of the C-Br bond and potentially even reduction of the oxazole ring itself, leading to a mixture of products. The reaction must be carried out under anhydrous conditions due to the violent reaction of LiAlH₄ with protic solvents.

The mechanism of reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electron-deficient nitrogen atom of the nitro group. This is followed by a series of steps involving the transfer of multiple hydride equivalents and subsequent workup with water to yield the amine.

Table 2: Reactivity of this compound with Metal Hydrides

Reagent Expected Outcome
Sodium borohydride (NaBH₄) No reaction with the nitro group

Formation of Amino-Substituted Benzoxazole Derivatives

The bromine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the fused benzene ring and the nitro group. This allows for the facile displacement of the bromide ion by various nucleophiles, particularly amines, to form 2-amino-substituted benzoxazole derivatives.

The reaction typically proceeds via an addition-elimination mechanism. An amine nucleophile attacks the C2 carbon of the benzoxazole ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the benzoxazole ring system and the nitro group. In the subsequent step, the leaving group, bromide, is eliminated, and the aromaticity of the benzoxazole ring is restored, yielding the 2-amino-substituted product.

The rate of this reaction is influenced by the nucleophilicity of the amine and the reaction conditions, such as solvent and temperature. A wide variety of primary and secondary amines can be used to synthesize a diverse library of 2-amino-6-nitrobenzo[d]oxazole derivatives.

Other Significant Chemical Transformations

Beyond the primary reactions of the nitro and bromo groups, this compound can undergo other significant chemical transformations under specific conditions.

Oxidation Reactions under Specific Conditions

The benzoxazole ring is generally stable to oxidation. However, under forcing conditions or with specific oxidizing agents, reactions can occur. Information specifically on the oxidation of this compound is limited in the scientific literature. It is conceivable that strong oxidizing agents could potentially lead to the degradation of the benzoxazole ring or oxidation of other parts of the molecule, though these are not typically synthetically useful transformations.

Radical Mechanisms in Derivatization

While ionic reactions are more common for this compound, radical mechanisms can also play a role in its derivatization. For instance, radical substitution reactions could potentially be initiated at various positions on the benzoxazole ring, although the high electron deficiency of the ring system might make it less susceptible to electrophilic radical attack. More plausible are radical reactions involving the bromine atom, such as radical-mediated coupling reactions. However, specific examples of radical derivatization of this compound are not well-documented.

Rearrangement Reactions Involving the Benzoxazole Scaffold (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can occur in systems containing an activated aromatic ring and a suitable tethered nucleophile. While there are no specific reports of a classic Smiles rearrangement directly involving the this compound scaffold in a simple intramolecular fashion, the underlying principles are relevant to its chemistry.

A Smiles-type rearrangement could be envisioned in a derivative of this compound where a nucleophilic group is tethered to the 2-position via a linker. The electron-withdrawing nitro group would activate the benzoxazole ring towards intramolecular nucleophilic attack, potentially leading to a rearranged product. The general mechanism involves the attack of the tethered nucleophile onto the benzoxazole ring, forming a spirocyclic intermediate, followed by cleavage of the original bond to the ring. This type of rearrangement is a powerful tool for the synthesis of complex heterocyclic systems.

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Bromo 6 Nitrobenzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of organic compounds. For 2-Bromo-6-nitrobenzo[d]oxazole, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to assign the specific proton and carbon signals and to confirm the connectivity of the atoms.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are significantly influenced by the electron-withdrawing bromo and nitro substituents. The proton at the C-7 position, being ortho to the strongly deshielding nitro group, is anticipated to resonate at the lowest field. The proton at C-5 would appear as a doublet of doublets due to ortho coupling with H-4 and meta coupling with H-7. The H-4 proton would appear as a doublet, coupled to H-5.

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the benzoxazole (B165842) core. The carbon atom C-2, directly attached to the bromine, and C-6, bonded to the nitro group, are expected to be significantly deshielded. Other carbons in the ring system are also influenced by these substituents, leading to a predictable pattern of chemical shifts that aids in the complete assignment of the carbon skeleton.

Expected ¹H NMR Data for this compound

Proton Multiplicity Expected Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
H-4 d ~7.8 - 8.0 J(H4-H5) ≈ 8.5 - 9.0
H-5 dd ~8.2 - 8.4 J(H5-H4) ≈ 8.5 - 9.0, J(H5-H7) ≈ 2.0 - 2.5

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C-2 ~140 - 142
C-3a ~150 - 152
C-4 ~112 - 114
C-5 ~122 - 124
C-6 ~145 - 147
C-7 ~118 - 120

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously confirm the assignments made from one-dimensional NMR, multi-dimensional techniques are utilized. science.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. sdsu.edu For this compound, a cross-peak between the signals of H-4 and H-5 would confirm their ortho relationship. A weaker correlation between H-5 and H-7 would verify their meta-positioning.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. youtube.com It would show cross-peaks connecting H-4 to C-4, H-5 to C-5, and H-7 to C-7, thus definitively linking the proton and carbon signals of the substituted ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular framework by identifying long-range (2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.net Key expected correlations include:

H-7 correlating to carbons C-5, C-6, and C-7a.

H-5 correlating to carbons C-4, C-7, and the bridgehead carbon C-3a.

H-4 correlating to C-5 and the bridgehead carbons C-3a and C-7a. These HMBC correlations provide unequivocal evidence for the connectivity of the benzoxazole ring system and the positions of the substituents.

Investigation of Electron-Withdrawing Effects via NMR Spectroscopy

The chemical shifts observed in the NMR spectra are heavily influenced by the electronic properties of the substituents. Both the nitro group and the bromine atom are electron-withdrawing, which reduces the electron density on the aromatic ring and causes a downfield shift (deshielding) of the attached protons and carbons. mdpi.com

The nitro group is a particularly powerful electron-withdrawing group due to both its inductive and resonance effects. nih.gov This effect is most pronounced at the ortho and para positions relative to the substituent. Consequently, H-7 (ortho to NO₂) is the most deshielded proton. The ¹³C NMR shifts are similarly affected, with C-6 (attached to NO₂) and its ortho carbons (C-5, C-7) being shifted downfield. nih.gov The bromine at C-2 primarily exerts an inductive withdrawing effect on the heterocyclic portion of the molecule. The comprehensive analysis of these shifts confirms the electronic nature of the molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a vital technique for confirming the molecular formula of a compound through the precise measurement of its mass-to-charge ratio.

Exact Mass Determination and Fragmentation Pattern Analysis

HRMS analysis of this compound would provide its exact mass, allowing for the determination of its elemental composition. A key feature would be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This isotopic signature is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum provides further structural evidence. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) and/or nitric oxide (NO, 30 Da). youtube.com Subsequent fragmentation would likely involve the cleavage of the oxazole (B20620) ring, such as the loss of a carbon monoxide (CO) molecule.

Expected HRMS Data for this compound

Ion Calculated m/z for C₇H₃⁷⁹BrN₂O₃ Calculated m/z for C₇H₃⁸¹BrN₂O₃
[M]⁺ 241.9327 243.9307
[M-NO₂]⁺ 195.9405 197.9385

Confirmation of Molecular Formula and Purity

The high accuracy of HRMS allows for the unequivocal confirmation of the molecular formula, C₇H₃BrN₂O₃. The experimentally measured mass should align with the calculated theoretical mass within a very narrow margin of error (typically less than 5 parts per million). The distinct isotopic pattern of bromine serves as a secondary confirmation of the elemental composition. Furthermore, the mass spectrum can be used to assess the purity of the sample, as the presence of any significant ions at other mass-to-charge ratios could indicate impurities.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. For this compound, IR spectroscopy provides definitive evidence for its key structural features, particularly the nitro (NO₂) group and the carbon-bromine (C-Br) bond, as well as the core benzoxazole heterocycle.

The vibrational spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. The nitro and carbon-bromine bonds, in particular, exhibit highly characteristic absorptions.

The nitro group (NO₂) is readily identified by two strong and distinct stretching vibrations. researchgate.net Due to the resonance within the group, the two N-O bonds are equivalent, leading to symmetric and asymmetric stretching modes. For aromatic nitro compounds, the asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. esisresearch.org These bands are notable for their high intensity, a consequence of the large change in dipole moment during the vibration of the highly polar N-O bonds. unitechlink.com Additionally, deformation (bending) vibrations of the nitro group, such as scissoring and rocking modes, appear at lower frequencies in the fingerprint region. esisresearch.org

The carbon-bromine bond (C-Br) vibration is observed at a much lower frequency due to the high mass of the bromine atom. The C-Br stretching absorption for aromatic bromo compounds typically falls in the 750-550 cm⁻¹ range. This band can sometimes be difficult to assign definitively as it lies within the complex fingerprint region, which contains numerous other bending vibrations. libretexts.org

Interactive Data Table: Expected IR Vibrational Modes for Key Bonds

Bond/Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic NO₂Asymmetric Stretch (ν_as)1550 - 1475Strong
Aromatic NO₂Symmetric Stretch (ν_s_)1360 - 1290Strong
Aromatic NO₂Scissoring Bend (δ)890 - 835Medium
Aromatic C-BrStretch (ν)750 - 550Medium to Strong

The benzoxazole core contributes several characteristic bands:

Aromatic C-H Stretch: Absorptions typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹), distinguishing them from aliphatic C-H stretches. libretexts.org

C=N Stretch: The carbon-nitrogen double bond within the oxazole ring gives rise to a stretching vibration in the 1670-1560 cm⁻¹ region. esisresearch.org This band may sometimes overlap with the aromatic C=C stretching bands.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1400 cm⁻¹ range, corresponding to the stretching vibrations within the fused benzene ring. libretexts.org

C-O-C Asymmetric Stretch: The ether linkage within the oxazole ring is expected to produce a strong, characteristic asymmetric stretching band, typically around 1250 cm⁻¹. esisresearch.org

The simultaneous presence of the strong NO₂ stretching bands, the C-Br absorption in the low-frequency region, and the characteristic vibrations of the aromatic and oxazole rings provides a comprehensive spectroscopic "fingerprint," confirming the molecular structure of this compound.

X-ray Crystallography Studies of Bromo-nitrobenzoxazole Systems

While specific crystallographic data for this compound is not publicly available, its solid-state structure can be reliably predicted through analysis of closely related bromo-nitroaromatic and benzoxazole systems. X-ray crystallography reveals precise details about molecular conformation, crystal packing, and the intermolecular forces that govern the supramolecular architecture.

The crystal structure of this compound is expected to feature a largely planar benzoxazole ring system, a common characteristic of such fused heterocyclic structures. nih.govnih.gov However, the nitro group may not be perfectly coplanar with the aromatic ring. Studies on other nitroaromatic compounds have shown that the nitro group can be twisted with respect to the ring plane due to steric hindrance or specific intermolecular interactions within the crystal lattice. mdpi.com This twist angle can significantly influence the molecule's electronic properties.

The molecules would likely pack in a layered or herringbone arrangement, driven by a combination of electrostatic and van der Waals forces to maximize packing efficiency. nih.gov The arrangement will be heavily influenced by the intermolecular interactions established between the bromine atom, the nitro group, and the aromatic π-system. In similar structures, like that of 4-bromo-4'-nitrodiphenyl, molecules align in a nearly parallel fashion. bath.ac.uk

Interactive Data Table: Predicted Crystallographic Parameters (Hypothetical)

Based on analogous structures, the following crystallographic parameters might be expected for this compound.

Parameter Predicted Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Key Bond LengthsC-Br: ~1.90 Å; N-O: ~1.22 Å; C=N: ~1.29 Å
PlanarityBenzoxazole ring system largely planar
NO₂ Twist Angle5° - 20° relative to the aromatic ring

The supramolecular assembly of this compound in the solid state would be stabilized by a variety of non-covalent interactions.

Halogen Bonding: A key interaction would be halogen bonding, a directional interaction between the electrophilic region (σ-hole) on the bromine atom and a nucleophilic site on an adjacent molecule. manchester.ac.uk In this system, the oxygen atoms of the nitro group are excellent halogen bond acceptors. Therefore, strong C-Br···O interactions are expected, where the Br···O distance would be shorter than the sum of their van der Waals radii, and the C-Br···O angle would be close to 180°. nih.govsemanticscholar.org These interactions can link molecules into one- or two-dimensional networks.

Other Interactions:

π-hole Interactions: The nitrogen atom of the nitro group possesses a positive electrostatic potential (a π-hole) and can act as an electrophilic center, interacting with lone-pair-bearing atoms or π-systems of neighboring molecules. nih.gov

C-H···O/N Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the oxygen atoms of the nitro group or the nitrogen atom of the oxazole ring on adjacent molecules would provide additional stabilization to the crystal lattice. nih.gov

These combined interactions dictate the precise three-dimensional arrangement of the molecules, influencing the material's physical properties such as melting point and solubility.

Computational Studies on 2 Bromo 6 Nitrobenzo D Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful tool for elucidating the electronic structure and properties of molecules. For 2-bromo-6-nitrobenzo[d]oxazole, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be foundational. These calculations would yield a detailed understanding of the molecule's geometry, electronic distribution, and energetic landscape.

Prediction of Electronic Structure and Charge Distribution

Furthermore, a Mulliken or Natural Population Analysis (NPA) would reveal the distribution of electron density across the molecule. It is anticipated that the electronegative oxygen and nitrogen atoms of the nitro group and the oxazole (B20620) ring, as well as the bromine atom, would exhibit negative partial charges. Conversely, the carbon atoms bonded to these heteroatoms would display positive partial charges, indicating regions susceptible to nucleophilic attack. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. For this compound, the MEP surface would visually represent the charge distribution.

Regions of negative electrostatic potential, typically color-coded in red or yellow, would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the oxazole ring. These areas signify electron-rich sites that are prone to electrophilic attack. Conversely, blue or green regions, indicating positive electrostatic potential, would likely be located around the hydrogen atoms of the benzene (B151609) ring and the carbon atom attached to the bromine. These electron-deficient sites are susceptible to nucleophilic attack. The MEP surface provides a clear and intuitive guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO would likely be localized on the electron-rich benzoxazole (B165842) ring system, indicating its role as an electron donor in reactions. The LUMO, on the other hand, is expected to be distributed over the electron-withdrawing nitro group and the carbon atom bearing the bromine atom, highlighting its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations would provide precise energy values for these orbitals, allowing for the quantitative prediction of the molecule's reactivity.

Mechanistic Investigations through Computational Modeling

Computational modeling offers a powerful lens through which to investigate reaction mechanisms at a molecular level. For this compound, this approach could elucidate the pathways of its various potential reactions.

Transition State Calculations for Key Reaction Pathways

By employing computational methods, it is possible to locate and characterize the transition state structures for reactions involving this compound. For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, transition state calculations would reveal the geometry and energy of the high-energy intermediate.

These calculations would provide the activation energy of the reaction, a crucial parameter for determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Reaction Coordinate Analysis

A reaction coordinate analysis, often visualized as a potential energy surface, would map the energy of the system as it progresses from reactants to products through the transition state. This analysis provides a detailed picture of the energy changes that occur throughout the reaction.

For this compound, this would involve tracking the geometric and energetic changes as a nucleophile approaches, bonds with the carbon atom, and the bromine atom departs. This detailed understanding of the reaction pathway is invaluable for optimizing reaction conditions and designing new synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides a powerful lens for examining the structural and dynamic properties of molecules at an atomic level. For this compound, conformational analysis and molecular dynamics (MD) simulations offer insights into its three-dimensional structure, flexibility, and intermolecular interactions. While direct computational studies on this compound are not extensively available in the current body of scientific literature, principles derived from studies on substituted benzoxazoles and nitroaromatic compounds allow for a comprehensive theoretical exploration.

Conformational Preferences of Substituted Benzoxazoles

The conformational landscape of a molecule is dictated by the rotational barriers around its single bonds and the steric and electronic effects of its substituents. In the case of substituted benzoxazoles, the primary conformational flexibility arises from the rotation of substituent groups.

The benzoxazole core itself is a rigid, planar fused ring system. Therefore, the conformational preferences of this compound are primarily determined by the orientation of the nitro group at the C-6 position. The bromo-substituent at the C-2 position is monatomic and, as such, does not contribute to rotational isomerism around the C2-Br bond.

Computational studies on related nitroaromatic compounds have shown that the nitro group often has a relatively low barrier to rotation. However, its preferred orientation is influenced by both electronic and steric factors. Density Functional Theory (DFT) calculations on similar heterocyclic systems can elucidate the energetic landscape of such rotations. For this compound, the key dihedral angle to consider would be that which defines the rotation of the nitro group relative to the plane of the benzoxazole ring.

It has been observed in computational studies that electron-withdrawing groups, such as a nitro group, at the C-6 position of the benzene ring can influence the electronic properties of the benzoxazole system. researchgate.net The planarity of the nitro group with the aromatic ring is often the lowest energy conformation, as this maximizes π-system conjugation. Any deviation from this planarity would likely be due to steric hindrance from adjacent substituents or intermolecular interactions in a condensed phase. Given the lack of bulky adjacent groups to the nitro substituent in this compound, a planar or near-planar conformation is expected to be energetically favorable.

The rotational energy barrier of substituents on the benzoxazole ring has been a subject of computational and experimental studies. For instance, studies on 2-(2',6'-dihydroxyphenyl)benzoxazole have determined a rotational energy barrier of 10.5 kcal/mol using variable-temperature NMR, which showcases the energy required for the interconversion of different rotamers. nih.gov While the bromo substituent at the 2-position of this compound does not have rotamers, the principles of rotational energy barriers are crucial for understanding the dynamics of the nitro group.

A hypothetical potential energy surface scan for the rotation of the nitro group in this compound would likely reveal two minima corresponding to the planar conformations and two transition states where the nitro group is perpendicular to the benzoxazole ring. The energy difference between these states would define the rotational barrier.

Table 1: Hypothetical Torsional Energy Profile Data for Nitro Group Rotation in this compound
Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
00.0Planar (Minimum)
452.5Intermediate
905.0Perpendicular (Transition State)
1352.5Intermediate
1800.0Planar (Minimum)

Dynamics of Molecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound and its interactions with its environment over time. An MD simulation would typically involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system.

The interactions of the this compound molecule would be governed by a combination of covalent and non-covalent forces. The nitro group, being a strong electron-withdrawing group and a potent hydrogen bond acceptor, would play a significant role in defining the intermolecular interactions. Similarly, the bromine atom can participate in halogen bonding, a type of non-covalent interaction. rsc.org

In a biological context or in a polar solvent, the nitro group would be a primary site for hydrogen bonding with donor molecules. The oxygen atoms of the nitro group possess a partial negative charge, making them favorable interaction sites. MD simulations could quantify the strength and lifetime of these hydrogen bonds, providing insights into the solvation of the molecule and its potential interactions with biological macromolecules.

Furthermore, the planar aromatic structure of the benzoxazole ring system suggests the possibility of π-π stacking interactions with other aromatic molecules. These interactions are crucial in the packing of molecules in the solid state and in the binding of ligands to biological receptors.

A typical MD simulation of this compound in a solvent like water would reveal the formation of a hydration shell around the molecule. The dynamics of these water molecules, their residence times around different parts of the solute, and the specific hydrogen bonding patterns would be key outputs of such a simulation.

Table 2: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics
Interaction TypeParticipating Atoms/GroupsSignificance
Hydrogen BondingNitro group (oxygen atoms) as acceptorDominant interaction in polar/protic solvents and biological systems.
Halogen BondingBromine atom as a halogen bond donorDirectional interaction with nucleophilic atoms.
π-π StackingBenzoxazole ring systemImportant for crystal packing and interaction with aromatic residues in proteins.
Van der Waals ForcesEntire moleculeContribute to the overall stability of intermolecular complexes.

Advanced Applications and Derivatization Strategies for 2 Bromo 6 Nitrobenzo D Oxazole in Synthetic Chemistry and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Scaffolds

The strategic placement of reactive sites on 2-Bromo-6-nitrobenzo[d]oxazole makes it a valuable precursor for constructing elaborate organic molecules. Its utility stems from the ability to sequentially or selectively modify its functional groups to build complexity in a controlled manner.

In the field of organic synthesis, complex target molecules are rarely assembled in a single step. Instead, they are built through carefully planned multistep sequences using versatile starting materials known as building blocks or synthetic intermediates. researchgate.net this compound serves as an exemplary building block due to its possession of two distinct and orthogonally reactive functional groups.

The carbon-bromine (C-Br) bond at the 2-position is a prime handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. researchgate.net This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. Concurrently, the nitro group at the 6-position is a versatile functional group that can be readily reduced to a primary amine. This resulting amino group can then serve as a nucleophile or be converted into other functionalities, such as amides or diazonium salts, enabling a second stage of molecular diversification. This dual reactivity allows chemists to devise synthetic routes where different parts of the target molecule are installed in a stepwise fashion.

Fused heterocyclic compounds, which contain two or more fused rings, are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional structures. airo.co.in this compound is a suitable starting point for the synthesis of more complex fused systems, such as those containing pyrrolo-, imidazo-, or triazolo-benzoxazoles.

A common strategy involves the initial functionalization at the C-Br bond, followed by manipulation of the nitro group to facilitate a subsequent ring-closing reaction. airo.co.inorganic-chemistry.org For instance, the nitro group can be reduced to an amine. This amine can then participate in an intramolecular cyclization with a functional group previously installed at the 2-position. This approach allows for the regioselective construction of a new heterocyclic ring fused to the original benzoxazole (B165842) core, leading to novel polycyclic scaffolds. organic-chemistry.org

Derivatization Strategies for Functional Group Transformations

The true synthetic power of this compound is realized through the strategic derivatization of its functional groups. Modern synthetic methods allow for precise and selective transformations, enabling the creation of a diverse library of compounds from a single precursor.

Orthogonal functionalization refers to the selective modification of one functional group in the presence of others that could potentially react under the same conditions. The distinct chemical nature of the bromo and nitro groups in this compound makes it an ideal substrate for such strategies. rsc.org

The C-Br bond is susceptible to oxidative addition by low-valent transition metals like palladium(0), initiating cross-coupling cycles. In contrast, the nitro group is typically inert to these conditions. Conversely, the nitro group can be selectively reduced to an amine using reagents like tin(II) chloride or catalytic hydrogenation, conditions that generally leave the C-Br bond untouched. This chemo-selectivity is crucial for controlled, stepwise synthesis. rsc.orgnih.gov The strong electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring system, activating it towards certain transformations. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic chemistry for forming carbon-carbon bonds. researchgate.net The C-Br bond at the 2-position of the benzoxazole ring is an excellent electrophilic partner for these transformations.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. This compound can be coupled with various aryl or vinyl boronic acids to synthesize 2-aryl- and 2-vinyl-6-nitrobenzo[d]oxazoles, respectively. nih.govyoutube.com

Coupling PartnerCatalyst/LigandBaseSolventProduct TypeRef.
Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Aryl-6-nitrobenzo[d]oxazole nih.gov
Heteroarylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene2-Heteroaryl-6-nitrobenzo[d]oxazole nih.gov
Vinylboronic EsterPdCl₂(dppf)Cs₂CO₃DMF2-Vinyl-6-nitrobenzo[d]oxazole youtube.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is the most common way to synthesize arylalkynes. The reaction of this compound with a terminal alkyne provides direct access to 2-alkynyl-6-nitrobenzo[d]oxazoles, which are valuable intermediates for further synthesis, including cyclization reactions and click chemistry. nih.gov

Coupling PartnerCatalyst SystemBaseSolventProduct TypeRef.
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2-(Phenylethynyl)-6-nitrobenzo[d]oxazole libretexts.org
TrimethylsilylacetylenePd(acac)₂ / CuIK₃PO₄DMSO2-((Trimethylsilyl)ethynyl)-6-nitrobenzo[d]oxazole organic-chemistry.org
Propargyl alcoholPdCl₂(dppf) / CuIDIPAAcetonitrile3-(6-Nitrobenzo[d]oxazol-2-yl)prop-2-yn-1-ol organic-chemistry.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.orgyoutube.com This reaction is particularly useful for synthesizing substituted styrenes and other vinylated aromatics. By reacting this compound with alkenes like styrene (B11656) or acrylates, the corresponding 2-vinyl- or 2-acrylic-substituted benzoxazoles can be prepared, which are monomers for polymerization or precursors for other complex molecules. nih.govsioc-journal.cn

Coupling PartnerCatalyst/LigandBaseSolventProduct TypeRef.
StyrenePd(OAc)₂Et₃NDMF2-Styryl-6-nitrobenzo[d]oxazole nih.gov
n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃AcetonitrileButyl (E)-3-(6-nitrobenzo[d]oxazol-2-yl)acrylate organic-chemistry.org
CyclohexenePd(dba)₂NaOAcDMA2-(Cyclohex-1-en-1-yl)-6-nitrobenzo[d]oxazole youtube.com

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. nih.govmpg.de This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without having to restart the synthesis from the beginning. mpg.de

The this compound moiety can be installed late in a synthetic sequence, or a molecule already containing this scaffold can be modified. For example, a complex molecule containing a 2-amino-5-nitrophenol (B90527) unit could be cyclized with an appropriate reagent to form the 6-nitrobenzoxazole core. The bromine atom could then be introduced or, if already present, subjected to a suite of cross-coupling reactions as described above. This strategy provides a modular approach to molecular design, enabling efficient exploration of the chemical space around a lead compound.

Applications in the Development of Advanced Materials

The unique molecular architecture of this compound, featuring a fused heterocyclic ring system with strategically positioned electron-withdrawing and synthetically versatile functional groups, renders it a promising scaffold for the construction of advanced organic materials. The inherent properties of the benzoxazole core, combined with the reactivity of the bromo and nitro substituents, allow for extensive derivatization to tune its electronic and photophysical characteristics for specific applications in materials science.

Organic Semiconductors

While direct studies on this compound as an organic semiconductor are not extensively documented, the broader class of benzoxazole derivatives has garnered interest in this field. The benzoxazole moiety is a rigid, planar heterocycle that can facilitate π-π stacking interactions, a crucial property for charge transport in organic semiconductor materials. The electron-deficient nature of the benzoxazole ring, further enhanced by the presence of a nitro group, makes it a suitable building block for n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits.

The bromo group at the 2-position serves as a versatile synthetic handle for introducing various π-conjugated systems through cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the extension of the π-system, which is a common strategy to modulate the HOMO/LUMO energy levels and improve charge carrier mobility. For instance, derivatization could lead to the formation of larger, more complex molecules with tailored electronic properties suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 1: Potential Derivatization Strategies for Organic Semiconductor Applications

Reaction TypeReactantPotential Outcome
Suzuki CouplingArylboronic acids/estersExtended π-conjugated systems
Stille CouplingOrganostannanesFormation of complex heterocyclic structures
Buchwald-Hartwig AminationAminesIntroduction of charge-transporting moieties

This table illustrates potential synthetic pathways for modifying this compound for organic semiconductor applications, based on common derivatization strategies for related compounds.

Light-Emitting Diodes

Benzoxazole derivatives are recognized for their fluorescent properties and have been investigated as emitters in organic light-emitting diodes (OLEDs), particularly for achieving deep-blue emission. spiedigitallibrary.org The rigid structure of the benzoxazole core can lead to high photoluminescence quantum yields in the solid state by suppressing non-radiative decay pathways. spiedigitallibrary.org

The this compound molecule itself is not expected to be highly luminescent due to the presence of the nitro group, which often quenches fluorescence. However, it serves as a valuable intermediate for the synthesis of highly fluorescent materials. The nitro group can be chemically reduced to an amino group, which can then be further functionalized. More significantly, the bromo group allows for the introduction of fluorophores or the creation of larger, twisted molecular structures that can mitigate aggregation-induced fluorescence quenching, a common issue in solid-state emitters. spiedigitallibrary.org For instance, coupling with other aromatic or heterocyclic moieties can produce molecules with desirable emission characteristics for OLED applications. Research on related benzoxazole-containing molecules has demonstrated the potential to achieve high external quantum efficiencies (EQE) in OLED devices. spiedigitallibrary.org

Table 2: Performance of Representative Benzoxazole-Based Emitters in OLEDs

Compound ClassEmission ColorMax. Emission Wavelength (nm)External Quantum Efficiency (EQE) (%)
Bibenzoxazole DerivativesDeep Blue4301.2 spiedigitallibrary.org
Stylyl BenzoxazolesBlue-Green~480-500~1.1 lm/W (efficiency) researchgate.netcambridge.org

This table presents performance data for related benzoxazole derivatives to illustrate the potential of this class of compounds in OLEDs. Data for this compound derivatives is not currently available.

Utilization in Specialty Chemical Synthesis (e.g., Dyes and Pigments)

The chemical structure of this compound makes it a valuable precursor for the synthesis of specialty chemicals, particularly azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).

The synthesis of azo dyes from this compound would typically involve a two-step process. First, the nitro group at the 6-position is reduced to an amino group (–NH2) to form 2-bromo-6-aminobenzo[d]oxazole. This transformation is a standard procedure in organic synthesis.

Table 3: Hypothetical Synthesis of an Azo Dye from this compound

StepProcessIntermediate/Product
1Reduction of the nitro group2-Bromo-6-aminobenzo[d]oxazole
2Diazotization of the amino group2-Bromo-benzo[d]oxazol-6-yl-diazonium salt
3Azo coupling with a coupling agent (e.g., phenol)Azo dye derivative

This table outlines a plausible synthetic route for the conversion of this compound into an azo dye.

Future Research Directions and Unaddressed Challenges in 2 Bromo 6 Nitrobenzo D Oxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthetic approaches to benzoxazole (B165842) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. A primary challenge in the chemistry of 2-bromo-6-nitrobenzo[d]oxazole is the development of novel and sustainable synthetic routes that align with the principles of green chemistry.

Future research should prioritize the exploration of methodologies that offer improved atom economy, reduced environmental impact, and enhanced safety profiles. This includes the investigation of:

Catalytic Systems: The use of transition metal catalysts (e.g., palladium, copper) or organocatalysts could enable more efficient and selective formation of the benzoxazole core and the introduction of the bromo and nitro functionalities.

Alternative Solvents: Moving away from conventional volatile organic compounds (VOCs) towards greener alternatives such as water, supercritical fluids, or deep eutectic solvents could significantly reduce the environmental footprint of the synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for reactions involving nitration or bromination, which can be highly exothermic.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and reduce side product formation.

A comparative overview of potential green synthesis strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesKey Research Focus
Catalysis High selectivity, lower energy consumptionDevelopment of robust and recyclable catalysts
Green Solvents Reduced toxicity and environmental impactSolubility and reactivity studies in new solvent systems
Flow Chemistry Enhanced safety, scalability, and controlOptimization of reactor design and reaction parameters
Energy-Efficient Methods Faster reactions, improved yieldsMechanistic studies to understand the effects of microwave and ultrasound irradiation

Exploration of Unconventional Reactivity Modes

The reactivity of this compound is largely dictated by the interplay of the electron-deficient benzoxazole core, the electron-withdrawing nitro group, and the reactive C-Br bond. While standard transformations such as nucleophilic aromatic substitution (SNAr) of the bromine atom are expected, there is a significant opportunity to explore more unconventional reactivity modes.

Future investigations should aim to uncover novel chemical transformations, including:

Cross-Coupling Reactions: The C-Br bond serves as a handle for a variety of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 2-position.

Reductive Cyclizations: The nitro group can be selectively reduced to an amino group, which could then participate in intramolecular cyclization reactions to form more complex polycyclic systems.

Photocatalysis: Visible-light photocatalysis could open up new avenues for the functionalization of the benzoxazole ring system under mild conditions. rsc.org

Nucleophilic Substitution of the Nitro Group: While less common than substitution of halogens, the nucleophilic aromatic substitution of the nitro group (ANRORC mechanism) could be a potential pathway for introducing different functionalities under specific reaction conditions. xjournals.com

Advanced Computational Studies for Predictive Design

Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of molecules, thereby guiding experimental design. To date, there is a lack of dedicated computational studies on this compound.

Future research should leverage advanced computational methods, such as Density Functional Theory (DFT), to:

Elucidate Electronic Structure: Calculate molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges to predict sites of electrophilic and nucleophilic attack. nih.gov

Model Reaction Mechanisms: Investigate the transition states and reaction pathways of potential synthetic transformations to optimize reaction conditions and predict product outcomes.

Predict Spectroscopic Properties: Simulate NMR, IR, and UV-Vis spectra to aid in the characterization of this compound and its derivatives.

Design Novel Derivatives: Computationally screen virtual libraries of derivatives with tailored electronic and steric properties for specific applications.

A summary of key parameters that can be obtained from DFT studies is provided in Table 2.

Computational MethodPredicted PropertiesApplication in Research
Density Functional Theory (DFT) Molecular geometry, electronic structure, vibrational frequencies, reaction energeticsGuiding synthetic strategies, interpreting spectroscopic data, designing new molecules
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectraUnderstanding photophysical properties, designing fluorescent probes
Molecular Dynamics (MD) Simulations Conformational dynamics, intermolecular interactionsInvestigating behavior in solution and in supramolecular assemblies

Integration into Supramolecular Assemblies and Cocrystal Engineering

The presence of a nitro group and a bromine atom on the benzoxazole scaffold provides opportunities for engaging in a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking. These interactions can be harnessed for the construction of well-defined supramolecular assemblies and the engineering of cocrystals with desired physicochemical properties.

Future research directions in this area include:

Halogen Bond Donor: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules to direct crystal packing and form extended networks.

Hydrogen Bond Acceptor: The nitro group and the nitrogen and oxygen atoms of the oxazole (B20620) ring can act as hydrogen bond acceptors.

Cocrystal Formation: The systematic screening of coformers could lead to the formation of cocrystals with modified properties such as solubility, stability, and bioavailability.

Liquid Crystal Properties: The rigid, anisotropic structure of this compound suggests that its derivatives could potentially exhibit liquid crystalline behavior.

Scalability and Industrial Feasibility of Synthesis Protocols

For any chemical compound to have a practical impact, its synthesis must be scalable and economically viable. A significant challenge for this compound will be the transition from laboratory-scale synthesis to pilot plant and industrial production.

Key considerations for future process development research include:

Cost of Starting Materials: The economic feasibility will heavily depend on the cost and availability of the starting materials.

Process Safety: A thorough evaluation of the thermal hazards associated with nitration and other potentially exothermic steps is crucial. researchgate.net

Purification Strategies: The development of efficient and scalable purification methods, such as crystallization, to obtain the desired product in high purity is essential.

Waste Management: The development of processes that minimize waste generation and allow for the recycling of solvents and reagents is critical for industrial sustainability.

Q & A

Q. What are the optimized synthetic routes for preparing 2-Bromo-6-nitrobenzo[d]oxazole, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of halogenated oxazole derivatives typically involves condensation reactions or nucleophilic substitution. For this compound, a two-step approach is recommended:

Core Formation : Condensation of 2-amino-6-nitrophenol with a brominated carbonyl precursor (e.g., α-bromoketone) under acidic conditions to form the oxazole ring. Microwave-assisted synthesis (80–120°C, 20–40 min) enhances yield and reduces side products compared to conventional heating .

Halogenation : Electrophilic bromination at the C2 position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize over-bromination .
Optimization Tips :

  • Use ionic liquids (e.g., [BMIM][BF₄]) as reaction media to improve solubility and reduce energy consumption .
  • Monitor reaction progress via TLC or in-situ FTIR to avoid decomposition of nitro groups.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry by analyzing coupling patterns. The nitro group deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm for aromatic protons). Bromine’s inductive effect further splits signals .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic pattern (1:1 for bromine).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN:H₂O = 70:30, 1 mL/min). Nitro groups absorb strongly at 254 nm .

Advanced Research Questions

Q. How do the electronic effects of bromo and nitro substituents influence the reactivity of benzo[d]oxazole in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups at C6 and C2 positions create a polarized aromatic system, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Key strategies:
  • SNAr : React with amines or thiols in DMSO at 100°C. Nitro groups activate the ring, while bromine serves as a leaving group. Monitor substituent effects via Hammett σ constants (σₘ for -NO₂ = +1.43; σₚ for -Br = +0.26) to predict reaction rates .
  • Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids. The bromine at C2 undergoes coupling preferentially due to lower steric hindrance compared to C6 .

Q. What computational approaches can predict the bioactivity of this compound against cancer-related targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron affinity. The nitro group lowers LUMO energy (-1.8 eV), favoring interactions with electron-rich biological targets (e.g., DNA topoisomerases) .
  • Molecular Docking : Use AutoDock Vina to simulate binding with STAT3 or tubulin. The bromine atom contributes to hydrophobic interactions, while nitro groups form hydrogen bonds with Arg214 and Glu29 residues .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). RMSD < 2 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated oxazoles?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies:

Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin). Report IC₅₀ values with 95% confidence intervals (n ≥ 3 replicates) .

Purity Validation : Characterize compounds via elemental analysis (C, H, N ± 0.3%) and DSC (melting point ± 2°C) to exclude confounding impurities .

SAR Analysis : Compare substituent effects across analogs. For example, replacing -NO₂ with -CN reduces tubulin inhibition but enhances kinase selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.